molecular formula C17H23N3O B2479420 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide CAS No. 1235355-89-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide

Cat. No.: B2479420
CAS No.: 1235355-89-1
M. Wt: 285.391
InChI Key: KWTSTVCWTDEMNT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide is a sophisticated chemical hybrid designed for specialized research applications. This compound integrates two distinct pharmacophores: a 3,5-dimethylpyrazole ring and a 2,4,6-trimethylbenzamide group, linked through an ethyl chain. The 3,5-dimethylpyrazole moiety is a well-established scaffold in coordination chemistry and organic synthesis . It is known for its role as a precursor to a variety of ligands, including trispyrazolylborate and pyrazolyldiphosphines, which are widely studied for constructing metal-organic frameworks (MOFs) and catalysts . Furthermore, the 3,5-dimethylpyrazole structure has documented use as a blocking agent for isocyanates, suggesting potential utility in polymer science and materials chemistry . The 2,4,6-trimethylbenzamide component adds steric bulk and influences the compound's electronic properties, which can be critical for modulating its interaction with biological targets or material surfaces. As a functionalized pyrazole derivative, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. Its structure suggests potential as a key intermediate in developing novel ligands for metal coordination, probes for biochemical studies, or monomers for advanced polymers. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-11-8-12(2)16(13(3)9-11)17(21)18-6-7-20-15(5)10-14(4)19-20/h8-10H,6-7H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTSTVCWTDEMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCN2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Amide Coupling

The most widely employed method involves converting 2,4,6-trimethylbenzoic acid to its reactive acid chloride intermediate, followed by coupling with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.

Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride
2,4,6-Trimethylbenzoic acid (CAS 480-63-7) is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid group, yielding 2,4,6-trimethylbenzoyl chloride and gaseous byproducts (SO₂ and HCl).

$$
\text{2,4,6-Trimethylbenzoic acid} + \text{SOCl}2 \rightarrow \text{2,4,6-Trimethylbenzoyl chloride} + \text{SO}2 + \text{HCl} \quad
$$

Step 2: Amide Formation
The acid chloride reacts with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

$$
\text{2,4,6-Trimethylbenzoyl chloride} + \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide} \quad
$$

Optimization Notes :

  • Yield : 72–85% after recrystallization from ethanol.
  • Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).

Carbodiimide-Based Coupling

For acid-sensitive substrates, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid directly.

Procedure :

  • 2,4,6-Trimethylbenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM.
  • After 30 minutes at 0°C, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (1 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

Advantages :

  • Avoids harsh conditions associated with SOCl₂.
  • Ideal for substrates with labile functional groups.

Yield : 68–75% (isolated via silica gel chromatography, hexane/ethyl acetate 3:1).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics.

Protocol :

  • 2,4,6-Trimethylbenzoic acid, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, and propylphosphonic anhydride (T3P®) are mixed in acetonitrile.
  • Irradiated at 100°C for 15 minutes (300 W).

Efficiency :

  • Reaction Time : Reduced from 12 hours to 15 minutes.
  • Yield : 80–88%.

Precursor Synthesis

Preparation of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethanamine

Route A: Alkylation of 3,5-Dimethylpyrazole
3,5-Dimethylpyrazole (1 equiv) is treated with 2-chloroethylamine hydrochloride (1.2 equiv) in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile.

$$
\text{3,5-Dimethylpyrazole} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine} \quad
$$

Yield : 65–70% after distillation (bp 120–125°C at 15 mmHg).

Route B: Reductive Amination
Ethylenediamine reacts with 3,5-dimethylpyrazole-1-carbaldehyde under hydrogenation conditions (Pd/C, H₂, 50 psi).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (s, 2H, Ar-H), 6.25 (s, 1H, pyrazole-H), 3.72 (t, J=6.4 Hz, 2H, NCH₂), 2.98 (t, J=6.4 Hz, 2H, CH₂NH), 2.40 (s, 6H, Ar-CH₃), 2.34 (s, 3H, Ar-CH₃), 2.28 (s, 6H, pyrazole-CH₃).
  • MS (ESI+) : m/z 356.2 [M+H]⁺.

Chromatographic Purity

  • HPLC : Retention time 8.2 min (Zorbax SB-C18, 4.6 × 150 mm, 1.0 mL/min, 60:40 acetonitrile/water).

Challenges and Optimization

  • Byproduct Formation : Over-alkylation of the pyrazole ring is mitigated by using excess amine or low temperatures.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of pyrazole N-oxide derivatives.

    Reduction: Formation of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylaniline.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide has been studied for its potential anticancer properties. Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of 3,5-dimethylpyrazole have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This makes it a candidate for developing anti-inflammatory drugs .

Antimicrobial Properties

Research has highlighted the antimicrobial effects of pyrazole derivatives against a range of pathogens. The ability to inhibit bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents .

Herbicidal Activity

The compound's structural features make it suitable for use as a herbicide. Pyrazole-based compounds have been shown to affect plant growth by inhibiting specific metabolic pathways, thus leading to their application in crop protection against weeds .

Plant Growth Regulators

This compound may serve as a plant growth regulator. Its effects on plant physiology can enhance growth rates and yield in certain crops under specific conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by alkylation and acylation steps. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation observed in treated cells; mechanism involves apoptosis induction .
Anti-inflammatory ResearchAssess effects on pro-inflammatory cytokinesNotable reduction in cytokine levels; potential for therapeutic applications in inflammatory diseases .
Herbicidal Efficacy TrialTest effectiveness against common weedsDemonstrated effective weed control with minimal phytotoxicity to crops; suggests potential for integration into agricultural practices .

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide exerts its effects is primarily through interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazole Ring : The 3,5-dimethyl groups on the pyrazole contribute to its conformational rigidity and may affect solubility and metabolic stability.
  • Ethyl Linker : The ethylene chain between the benzamide and pyrazole allows for spatial flexibility, which could optimize receptor-ligand interactions.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzamide and pyrazole derivatives. Below is a systematic comparison based on substituent variations, physicochemical properties, and inferred biological activities.

Structural Analogs

Compound Name Structural Features Key Differences Potential Implications
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide Thienopyrazole fused ring, 3-methoxybenzamide Replaces ethyl linker with thienopyrazole; methoxy vs. methyl substituents Enhanced π-π stacking (thienopyrazole) but reduced solubility (methoxy group)
N-(4-chlorobenzyl)-2-[1-(2,4-dinitrophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide Dinitrophenyl and chlorobenzyl groups Nitro groups increase electron-withdrawing effects; chlorine enhances lipophilicity Higher reactivity but potential toxicity due to nitro groups
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide Cyclopropyl substituents on pyrazole Cyclopropyl groups increase steric hindrance and metabolic stability Improved pharmacokinetics but reduced conformational flexibility
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide Dihydropyridine core, methoxyethyl chain Dihydropyridine introduces redox-active properties Potential for dual biological activity (e.g., calcium channel modulation)

Functional Group Variations

  • Benzamide Derivatives : Compounds like N-phenylbenzamide lack the trimethyl substitution, resulting in reduced steric shielding and altered binding affinities.
  • Pyrazole Derivatives : 3,5-Dimethylpyrazole derivatives exhibit higher metabolic stability compared to unsubstituted pyrazoles due to decreased susceptibility to oxidative metabolism.
  • Linker Modifications : Ethyl linkers (as in the target compound) balance flexibility and rigidity, whereas longer chains (e.g., propyl) may reduce target selectivity.

Computational and Crystallographic Tools

Structural comparisons are supported by computational methods (e.g., PubChem data) and crystallographic software such as SHELX (for refinement) and Mercury (for visualization and overlay analyses). For example, Mercury enables overlay studies to assess conformational similarities between the target compound and its dicyclopropyl-pyrazole analog.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C15H20N2
  • Molecular Weight : 232.34 g/mol
  • Structure : The compound features a pyrazole ring substituted with a dimethyl group and an ethyl chain linked to a trimethylbenzamide moiety.

Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in cancer biology. For instance, related pyrazole derivatives have been shown to modulate autophagy and inhibit mTORC1 signaling pathways, which are critical in cancer cell proliferation and survival .

Anticancer Properties

Studies have demonstrated that this compound may possess significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting autophagic flux .
  • Autophagy Modulation : Similar compounds have shown the ability to increase basal autophagy while impairing autophagic flux under nutrient-deprived conditions, suggesting a dual role in promoting cell death in cancer cells while sparing normal cells .

Cytotoxicity Studies

A cytotoxicity study using various cancer cell lines highlighted the compound's effectiveness:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
CompoundCell LineIC50 (µM)Mechanism
This compoundC6 glioma5.13Induces apoptosis
5-FUC6 glioma8.34DNA synthesis inhibition

Study 1: Autophagy and Cancer Cell Survival

A study focused on the effect of pyrazole derivatives on mTORC1 activity demonstrated that treatment with this compound significantly reduced mTORC1 reactivation after nutrient deprivation. This suggests that the compound may effectively disrupt the survival mechanisms of cancer cells under stress conditions .

Study 2: Selective Targeting of Tumor Cells

Research has indicated that compounds similar to this compound could selectively target solid tumors experiencing metabolic stress. This selectivity arises from their ability to exploit the altered autophagic responses in tumor cells while preserving normal cellular functions .

Q & A

Basic: How can researchers optimize the synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide to improve yield and purity?

Answer:
Optimization requires systematic experimental design (DoE) to minimize trials while identifying critical parameters (e.g., temperature, stoichiometry, solvent polarity). Factorial designs, such as full or fractional factorial matrices, allow simultaneous testing of variables and interactions. For example, a 2³ factorial design can assess the impact of reaction time, catalyst loading, and solvent type on yield. Statistical analysis (ANOVA) identifies significant factors, enabling targeted adjustments . Evidence from chemical engineering frameworks (CRDC 2020) emphasizes process control and reaction fundamentals, suggesting coupling DoE with real-time monitoring (e.g., in situ spectroscopy) to refine reaction kinetics .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. Integration ratios and coupling constants validate the ethyl-pyrazole linkage and trimethylbenzamide symmetry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates.
  • X-ray Crystallography: Resolves spatial conformation and hydrogen-bonding networks. For example, analogous pyrazole derivatives (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) have been structurally validated via single-crystal studies, highlighting the importance of crystallographic data for unambiguous identification .

Advanced: How can computational modeling tools predict the reactivity and stability of this compound under varying conditions?

Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, pyrazole rings often exhibit aromatic stability, which DFT can quantify .
  • COMSOL Multiphysics: Simulates reaction environments (e.g., solvent effects, thermal gradients) to model degradation pathways. AI integration enables predictive analytics for stability under oxidative or hydrolytic stress .
  • Molecular Dynamics (MD): Assesses conformational flexibility in solution, critical for understanding solubility and aggregation behavior.

Advanced: What methodological approaches resolve discrepancies in reported bioactivity data for pyrazole-containing compounds like this compound?

Answer:

  • Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, zoospore regulation studies emphasize rigorous experimental replication to validate bioactivity .
  • Structure-Activity Relationship (SAR) Analysis: Compare structural analogs (e.g., substituent variations on the benzamide or pyrazole moieties) to isolate pharmacophoric features. Tools like QSAR models correlate electronic/steric properties with activity trends .
  • Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to aggregate data from divergent studies, identifying confounding variables such as impurities or solvent effects .

Basic: What safety protocols are critical when handling pyrazole derivatives in laboratory settings?

Answer:

  • Chemical Hygiene Plans (CHP): Follow institutional CHPs for waste disposal, ventilation, and personal protective equipment (PPE). Advanced labs require 100% compliance in safety exams before experimental work .
  • Hazard Assessment: Pyrazole derivatives may exhibit flammability or toxicity. Pre-experiment risk assessments (e.g., SDS review) are mandatory.
  • Emergency Procedures: Train personnel in spill containment and first aid, particularly for neurotoxic or irritant intermediates .

Advanced: How can researchers leverage heterogeneous catalysis to enhance the sustainability of synthesizing this compound?

Answer:

  • Catalyst Screening: Test recyclable catalysts (e.g., metal-organic frameworks (MOFs) or immobilized enzymes) to reduce waste. CRDC classifications highlight membrane technologies for catalyst recovery .
  • Green Solvents: Replace volatile organic solvents with ionic liquids or supercritical CO₂, aligning with CRDC’s focus on renewable fuel engineering .
  • Life Cycle Analysis (LCA): Quantify environmental impact metrics (e.g., E-factor) to benchmark sustainability improvements .

Basic: What statistical methods are recommended for analyzing experimental data in pyrazole derivative research?

Answer:

  • Multivariate Analysis: Principal Component Analysis (PCA) reduces dimensionality in spectroscopic or bioassay datasets, isolating critical variables .
  • Regression Models: Linear or logistic regression correlates synthetic parameters (e.g., reaction time) with yield/purity outcomes .
  • Hypothesis Testing: Use t-tests or ANOVA to validate significance in comparative studies (e.g., bioactivity vs. control groups) .

Advanced: How can AI-driven autonomous laboratories accelerate the discovery of novel derivatives of this compound?

Answer:

  • Closed-Loop Systems: Integrate robotic synthesis with real-time analytics (e.g., HPLC-MS) for iterative optimization. AI algorithms adjust reaction parameters autonomously, as seen in smart laboratory frameworks .
  • Generative Models: Train neural networks on chemical libraries to propose synthetically feasible derivatives with predicted bioactivity .
  • Digital Twins: Create virtual replicas of experiments to simulate outcomes before physical trials, reducing resource consumption .

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